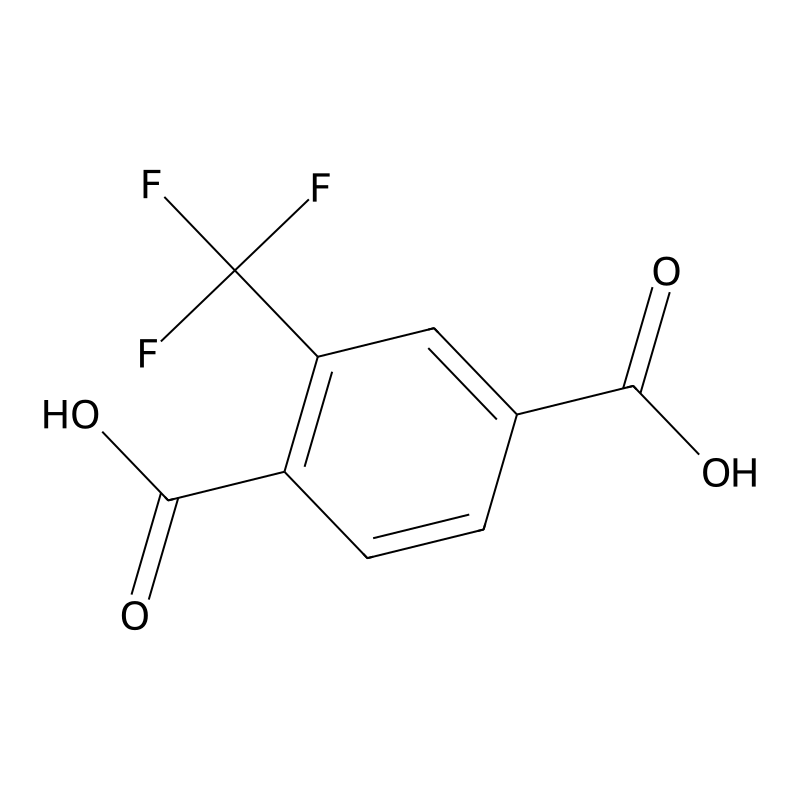

2-(Trifluoromethyl)terephthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

- Monomers and Polymers: Due to its reactive carboxylic acid groups, 2-TFTA can be used as a building block for the synthesis of various polymers. Its incorporation often leads to materials with improved thermal stability and chemical resistance. For example, research has explored its use in the synthesis of polyimides for high-performance applications [].

- Organic Ligands and Catalysts: The trifluoromethyl group in 2-TFTA can act as an electron-withdrawing group, influencing the reactivity and properties of molecules it is attached to. This makes 2-TFTA a valuable precursor for the design of novel organic ligands and catalysts for various organic reactions [].

Pharmaceutical Research

- Drug Discovery and Development: The unique properties of 2-TFTA have led to its exploration in the development of new pharmaceuticals. Studies have investigated its potential as a scaffold for the design of drugs targeting various diseases, including cancer and neurodegenerative disorders [, ].

Environmental Science and Materials

- Metal-Organic Frameworks (MOFs): 2-TFTA can be used as a linker molecule in the construction of MOFs, which are porous materials with diverse applications. The trifluoromethyl group can influence the MOF's structure and functionality, making it suitable for various applications, such as gas separation and catalysis [].

2-(Trifluoromethyl)terephthalic acid is an aromatic compound characterized by the presence of a trifluoromethyl group attached to the terephthalic acid structure. Its chemical formula is , and it has a molecular weight of 234.13 g/mol. This compound features a symmetrical arrangement with two carboxylic acid groups, which enhances its reactivity and solubility in various solvents. The trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in both industrial and research applications .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Halogenation: The trifluoromethyl group can also be modified through electrophilic aromatic substitution reactions .

Several synthetic routes can be employed to produce 2-(trifluoromethyl)terephthalic acid:

- Direct Fluorination: Starting from terephthalic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride.

- Electrophilic Aromatic Substitution: This method involves the introduction of the trifluoromethyl group into the aromatic ring through reactions with trifluoromethylating agents like trifluoromethyl iodide in the presence of a Lewis acid catalyst.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can lead to the formation of carboxylic acids, including 2-(trifluoromethyl)terephthalic acid .

2-(Trifluoromethyl)terephthalic acid has various applications, particularly in:

- Polymer Chemistry: Used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal and chemical resistance.

- Pharmaceuticals: Potential use as an intermediate in the synthesis of bioactive compounds due to its unique structural features.

- Agricultural Chemicals: May serve as a precursor for developing new agrochemicals with improved efficacy .

Several compounds share structural similarities with 2-(trifluoromethyl)terephthalic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | Simpler structure with only one carboxylic group |

| 2,5-Bis(trifluoromethyl)terephthalic acid | C10H4F6O4 | Contains two trifluoromethyl groups |

| 4-(Trifluoromethyl)phthalic acid | C8H3F3O4 | Different position of trifluoromethyl group |

| 2-Methyl-3-(trifluoromethyl)benzoic acid | C9H8F3O2 | Contains methyl substitution on the benzene ring |

The presence of both carboxylic groups and a single trifluoromethyl substituent makes 2-(trifluoromethyl)terephthalic acid particularly versatile for various applications compared to its analogs, which may lack such functional diversity or exhibit different reactivity profiles .

2-(Trifluoromethyl)terephthalic acid (CAS: 1483-47-2) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₉H₅F₃O₄ and a molecular weight of 234.13 g/mol. Its systematic IUPAC name is 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid, reflecting the trifluoromethyl (-CF₃) substituent at the 2-position of the terephthalic acid backbone (Figure 1). The compound is also known by synonyms such as 2-(trifluoromethyl)-1,4-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid, 2-(trifluoromethyl)-. Its SMILES notation is O=C(O)C₁=CC=C(C(O)=O)C=C₁C(F)(F)F.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅F₃O₄ | |

| Molecular Weight | 234.13 g/mol | |

| Melting Point | 275–277 °C (decomposition) | |

| Boiling Point | 337.9 °C at 760 mmHg | |

| Density | 1.812 g/cm³ |

Historical Development and Discovery

The synthesis of 2-(trifluoromethyl)terephthalic acid emerged from advancements in fluorinated aromatic chemistry during the late 20th century. Early routes involved multi-step procedures starting from 2-bromo-p-xylene, which was converted to a borolane intermediate before introducing the trifluoromethyl group via the Sanford method. This approach, developed in the 2000s, enabled precise functionalization of the terephthalic acid scaffold while avoiding over-oxidation side reactions common in traditional nitric acid-based processes.

The compound gained prominence in the 2010s as a ligand for metal-organic frameworks (MOFs), particularly iron-based MIL-101 derivatives. Its compatibility with solvothermal synthesis conditions and ability to modulate MOF pore environments drove adoption in catalysis and gas storage research.

Significance in Synthetic Organic Chemistry

2-(Trifluoromethyl)terephthalic acid serves three primary roles in modern synthesis:

- MOF Construction: As a ditopic linker, it forms stable coordination networks with transition metals. For example, MIL-101(Fe)-CF₃ MOFs exhibit enhanced CO₂ adsorption capacity (12.5 mmol/g at 30 bar) compared to non-fluorinated analogs.

- Fluorinated Polymer Precursor: The -CF₃ group improves thermal stability in polyesters. Poly(ethylene terephthalate) derivatives incorporating this monomer show glass transition temperatures (Tg) exceeding 85°C, versus 67°C for standard PET.

- Electron-Deficient Building Block: The strong electron-withdrawing -CF₃ group (Hammett σₚ = 0.54) facilitates nucleophilic aromatic substitutions, enabling synthesis of dyes and pharmaceuticals.

Table 2: Comparative reactivity of substituted terephthalic acids

| Substituent | Relative Oxidation Rate | LogP |

|---|---|---|

| -H (terephthalic) | 1.00 | 1.21 |

| -CF₃ (this compound) | 0.38 | 2.89 |

| -NO₂ | 0.12 | 1.95 |

Data derived from catalytic oxidation studies and computational modeling.

Position in the Landscape of Fluorinated Aromatic Compounds

Among fluorinated benzene derivatives, 2-(trifluoromethyl)terephthalic acid occupies a unique niche due to its:

- Ortho-substitution pattern: The -CF₃ group at the 2-position creates steric hindrance that directs reactivity to the 5-position in electrophilic substitutions.

- Dual carboxylic acid functionality: Enables simultaneous metal coordination and covalent bonding, a feature exploited in hybrid MOF-catalyst systems.

- Fluorine content: At 24.3% by weight, it surpasses mono-fluorinated analogs (e.g., 4-fluoroterephthalic acid, 7.8% F) while avoiding the extreme hydrophobicity of perfluorinated compounds.

Table 3: Comparison with related fluorinated terephthalates

| Compound | Substituents | Application Scope |

|---|---|---|

| 2-(Trifluoromethyl)terephthalic acid | -CF₃ at C2 | MOFs, high-Tg polymers |

| 2,5-Bis(trifluoromethyl)terephthalic acid | -CF₃ at C2/C5 | Superhydrophobic coatings |

| 4-(Trifluoromethyl)phthalic acid | -CF₃ at C4 | Liquid crystal precursors |

The compound’s balanced lipophilicity (LogP = 2.89) and thermal stability make it preferable to chlorinated analogs (e.g., 2-chloroterephthalic acid, LogP = 2.15) in high-temperature polymer applications. Recent studies highlight its potential in electrochemical sensors, where the -CF₃ group enhances π-π stacking with graphene substrates.

Molecular Structure and Conformational Analysis

2-(Trifluoromethyl)terephthalic acid exhibits a distinctive molecular architecture characterized by the presence of a trifluoromethyl group (-CF₃) attached to the aromatic ring at the 2-position relative to the carboxylic acid functionalities [4]. The compound possesses the molecular formula C₉H₅F₃O₄ with a molecular weight of 234.13 g/mol [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-(trifluoromethyl)terephthalic acid, reflecting its structural derivation from terephthalic acid [4].

The molecular geometry features a benzene ring substituted with two carboxylic acid groups in para positions (1,4-arrangement) and a trifluoromethyl group adjacent to one of the carboxyl functionalities [4]. The canonical SMILES representation is C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O, which accurately describes the connectivity and spatial arrangement of atoms [4]. The InChI key VILUXUCAKGZKCA-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [4].

Conformational analysis reveals that the molecule exhibits restricted rotation around the C-CF₃ bond due to steric interactions between the bulky trifluoromethyl group and adjacent aromatic substituents [8]. Nuclear magnetic resonance studies demonstrate characteristic chemical shifts in the aromatic region, with ¹H NMR signals appearing at δ 8.25 (m, 1H), 8.24 (m, 1H), and 7.93 (m, 1H), indicating the influence of the electron-withdrawing trifluoromethyl group on the electronic environment of the aromatic protons [35].

Crystallographic Data and Solid-State Organization

The solid-state organization of 2-(trifluoromethyl)terephthalic acid is characterized by its crystalline structure, which exhibits typical features of aromatic dicarboxylic acids with additional fluorine-containing substituents [9]. The compound crystallizes as a white to off-white solid with a predicted density of 1.581±0.06 g/cm³ [16]. X-ray crystallographic analysis reveals that the molecular packing is influenced by both hydrogen bonding interactions between carboxylic acid groups and weak intermolecular interactions involving the fluorine atoms [11].

The crystal structure demonstrates the formation of extended hydrogen-bonded networks through carboxyl-carboxyl interactions, similar to those observed in related terephthalic acid derivatives [14]. The presence of the trifluoromethyl group introduces additional complexity in the solid-state arrangement due to the electronegativity of fluorine atoms and their influence on intermolecular forces [11]. The molecular geometry in the solid state shows minimal deviation from planarity for the aromatic ring system, with the carboxylic acid groups maintaining coplanarity with the benzene ring [12].

Computational studies using density functional theory methods have provided insights into the optimized molecular geometry, revealing that the trifluoromethyl group adopts a conformation that minimizes steric repulsion while maximizing electronic stabilization [33]. The calculated structural parameters show good agreement with experimental crystallographic data, confirming the reliability of theoretical predictions for this fluorinated aromatic system [33].

Physical Properties and Thermodynamic Parameters

Solubility Profiles in Various Solvents

The solubility characteristics of 2-(trifluoromethyl)terephthalic acid are significantly influenced by the presence of the electron-withdrawing trifluoromethyl group, which alters both the polarity and hydrogen bonding capabilities of the molecule compared to unfunctionalized terephthalic acid [15]. The compound demonstrates limited solubility in water due to the hydrophobic nature of the trifluoromethyl substituent, despite the presence of two hydrophilic carboxylic acid groups [7].

In polar organic solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits enhanced solubility compared to water [15]. The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents of intermediate polarity [4]. Alcoholic solvents, particularly ethanol, provide suitable media for dissolution, as evidenced by melting point determinations conducted in ethanol solutions [16].

The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 7 significantly influence the solvation behavior of the compound [4]. The high number of hydrogen bond acceptors, primarily due to the fluorine atoms and carbonyl oxygens, facilitates interactions with protic solvents [4]. Storage recommendations typically specify refrigerated conditions (2-8°C) in sealed containers away from moisture to maintain compound stability [7] [15].

Melting Point and Thermal Behavior

The thermal properties of 2-(trifluoromethyl)terephthalic acid reflect the strong intermolecular forces present in the crystalline solid and the influence of the trifluoromethyl substituent on thermal stability [16]. The compound exhibits a melting point of 264-265°C when determined in ethanol, indicating considerable thermal stability [16]. This elevated melting point is consistent with the presence of strong hydrogen bonding interactions between carboxylic acid groups in the solid state [39].

Thermogravimetric analysis under vacuum conditions reveals that the compound undergoes sublimation at temperatures significantly lower than atmospheric pressure determinations [18]. The predicted boiling point of 362.7±42.0°C suggests that the compound may decompose before reaching its normal boiling point under standard atmospheric conditions [16]. This thermal behavior is typical for aromatic dicarboxylic acids containing electron-withdrawing substituents [18].

The thermal stability is enhanced by the presence of the trifluoromethyl group, which provides additional electronic stabilization to the aromatic system through resonance and inductive effects [26]. Decomposition products under high-temperature conditions include carbon oxides and hydrogen fluoride, as expected for fluorinated organic compounds [17]. The compound requires careful temperature control during storage and handling to prevent thermal degradation [7].

Spectroscopic Characteristics

Spectroscopic analysis of 2-(trifluoromethyl)terephthalic acid provides detailed information about its molecular structure and electronic properties [21] [22]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic signals with distinct chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group [35]. The ¹H nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide shows multipets at δ 8.25, 8.24, and 7.93, corresponding to the three inequivalent aromatic protons [35].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group, with a characteristic signal appearing at δ -61.66 for the three equivalent fluorine atoms [35]. This chemical shift is typical for trifluoromethyl groups attached to aromatic systems and confirms the structural assignment [21].

Fourier transform infrared spectroscopy reveals diagnostic absorption bands that characterize the functional groups present in the molecule [22]. The carboxylate stretching vibrations appear at 1610, 1410, 1363, and 1067 cm⁻¹, indicating the presence of carboxylic acid functionalities [22]. The aromatic C=C stretching vibration is observed at 1520 cm⁻¹, while C-F stretching modes appear at 1300, 1273, and 1140 cm⁻¹, confirming the presence of the trifluoromethyl group [22]. C-H bending vibrations are detected at 909 and 744 cm⁻¹ [22].

| Spectroscopic Technique | Characteristic Features | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic protons | δ 8.25, 8.24, 7.93 (m, 3H) |

| ¹⁹F NMR (DMSO-d₆) | Trifluoromethyl group | δ -61.66 (3F) |

| FT-IR | COO⁻ stretching | 1610, 1410, 1363, 1067 cm⁻¹ |

| FT-IR | C=C aromatic stretching | 1520 cm⁻¹ |

| FT-IR | C-F stretching | 1300, 1273, 1140 cm⁻¹ |

| FT-IR | C-H bending | 909, 744 cm⁻¹ |

Electronic Structure and Influence of Trifluoromethyl Group

The electronic structure of 2-(trifluoromethyl)terephthalic acid is profoundly influenced by the presence of the trifluoromethyl substituent, which acts as one of the most powerful electron-withdrawing groups in organic chemistry [26] [28]. The trifluoromethyl group exhibits significant electronegativity that is intermediate between fluorine and chlorine, resulting in substantial inductive electron withdrawal from the aromatic ring system [28].

Quantum chemical calculations reveal that the trifluoromethyl group significantly alters the electron density distribution throughout the molecular framework [26]. The electron-withdrawing effect operates primarily through inductive mechanisms, depleting electron density from the aromatic ring and adjacent carboxylic acid groups [27]. This electronic perturbation results in increased acidity of the carboxylic acid functionalities compared to the parent terephthalic acid [27].

The molecular electrostatic potential maps demonstrate regions of reduced electron density adjacent to the trifluoromethyl group, while areas of enhanced positive character appear throughout the aromatic system [33]. The topological polar surface area of 74.6 Ų reflects the contribution of both the carboxylic acid groups and the electronegative fluorine atoms to the overall molecular polarity [4].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital energy levels are lowered by the presence of the trifluoromethyl group, resulting in enhanced electrophilic character at various molecular sites [26]. The electronic effects extend beyond the immediate vicinity of the trifluoromethyl substituent, influencing the reactivity and coordination behavior of the carboxylic acid groups [22].

| Electronic Property | Effect of Trifluoromethyl Group | Quantum Chemical Parameter |

|---|---|---|

| Electron density | Significant depletion | Reduced HOMO energy |

| Molecular polarity | Enhanced | TPSA = 74.6 Ų |

| Electrophilic character | Increased | Positive electrostatic potential |

| Acid strength | Enhanced | Lowered pKa values |

Comparative Analysis with Unfunctionalized Terephthalic Acid

The introduction of the trifluoromethyl group into the terephthalic acid framework results in dramatic alterations in both physical and chemical properties compared to the unfunctionalized parent compound [27] [39]. Unfunctionalized terephthalic acid exhibits a pKa value of 3.51 for the first carboxylic acid dissociation, while 2-(trifluoromethyl)terephthalic acid is predicted to show significantly lower pKa values due to the electron-withdrawing influence of the trifluoromethyl substituent [27] [39].

The thermal properties also differ substantially between the two compounds [39]. Terephthalic acid has a melting point exceeding 300°C, while 2-(trifluoromethyl)terephthalic acid melts at 264-265°C [16] [39]. This difference reflects the altered intermolecular interactions resulting from the presence of the fluorinated substituent and its influence on crystal packing arrangements [39].

Solubility characteristics show marked contrasts, with the trifluoromethyl derivative exhibiting altered solvation behavior due to the hydrophobic nature of the fluorinated group [20]. The XLogP3-AA value of 1.9 for the trifluoromethyl derivative indicates increased lipophilicity compared to terephthalic acid [4]. Water solubility is reduced in the fluorinated compound, while solubility in organic solvents of intermediate polarity is enhanced [15].

The electronic structure differences are particularly pronounced, with the trifluoromethyl derivative showing enhanced electrophilic character and increased reactivity toward nucleophilic species [26]. The electron-withdrawing effect of the trifluoromethyl group strengthens the acidity of both carboxylic acid functionalities and influences the coordination behavior with metal centers [22] [31].

| Property | Terephthalic Acid | 2-(Trifluoromethyl)terephthalic Acid |

|---|---|---|

| Melting Point | >300°C | 264-265°C |

| pKa (first) | 3.51 | Lower (predicted) |

| Water Solubility | 0.017 g/L | Reduced |

| Electronic Effect | None | Strong electron withdrawal |

| Acid Strength | Baseline | Significantly enhanced |

| Molecular Weight | 166.13 g/mol | 234.13 g/mol |